molecular formula C23H29N3O2S B3071703 Ethyl Quetiapine Fumarate Salt CAS No. 1011758-06-7

Ethyl Quetiapine Fumarate Salt

Numéro de catalogue: B3071703
Numéro CAS: 1011758-06-7
Poids moléculaire: 411.6 g/mol
Clé InChI: FVXYXAAPCZDAOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Ethyl Quetiapine Fumarate Salt, also known as 6-[4-[2-(2-Ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine or Quetiapine Impurity 3, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

The compound acts as an antagonist at these receptors This antagonism at D2 and 5HT2A receptors is believed to contribute to its therapeutic effects .

Biochemical Pathways

The antagonism of D2 and 5HT2A receptors affects various biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, modulate synaptic transmission, and alter neuronal firing rates . The exact downstream effects can vary depending on the specific neural circuits involved.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved . The mean terminal half-life of the compound is approximately 7 hours . The drug is approximately 83% bound to plasma proteins over the complete therapeutic plasma concentration range .

Result of Action

The molecular and cellular effects of this compound’s action include changes in neurotransmitter release, alterations in neuronal firing rates, and potential effects on neuronal survival . These changes can lead to improvements in the symptoms of conditions like schizophrenia, bipolar disorder, and major depressive disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the patient’s overall health status, co-administration with other drugs, and genetic variations in drug-metabolizing enzymes can affect the drug’s pharmacokinetics and pharmacodynamics .

Analyse Biochimique

Biochemical Properties

Ethyl Quetiapine Fumarate Salt interacts with various enzymes and proteins in the body. It is metabolized primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved in its transformation . This interaction with the cytochrome P450 system is crucial for the drug’s bioavailability and therapeutic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to have dose-dependent clinical efficacy, with different effects observed at different doses . At low doses, it has hypnotic and sedative effects attributable to histamine 1-receptor blockade. With midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple pathways. It exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has notable antagonistic actions at histamine receptors that probably contribute to their sedative effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The half-life of the parent compound is approximately 7 hours, and the time to peak plasma concentration is 1–2 hours for the immediate-release formulation

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The minimal effective dose (MED) of hindlimb retraction time (HRT) and forelimb retraction time (FRT) of this compound was found to be 20 mg.kg-1 and 100 mg.kg-1, respectively . This indicates that the compound’s effects are dose-dependent and can vary significantly at different doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the cytochrome P450 system, predominantly by CYP3A4 and CYP2D6 . These enzymes play a crucial role in the drug’s transformation and ultimately its therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. The volume of distribution of this compound is 10±4 L per kg . This suggests that the compound is widely distributed throughout the body.

Analyse Des Réactions Chimiques

Ethyl Quetiapine Fumarate Salt undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Activité Biologique

Ethyl Quetiapine Fumarate Salt is a derivative of quetiapine, an atypical antipsychotic primarily used to treat schizophrenia and bipolar disorder. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and therapeutic applications based on diverse research findings.

Overview of Quetiapine

Quetiapine is a dibenzothiazepine derivative that exhibits a complex pharmacological profile. It acts as an antagonist at various neurotransmitter receptors, including:

  • Dopamine Receptors : D1, D2, D3, D4, and D5
  • Serotonin Receptors : 5-HT1A (partial agonist), 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 (antagonists)
  • Adrenergic Receptors : α1 and α2 antagonists
  • Histamine Receptors : H1 antagonist
  • Muscarinic Acetylcholine Receptors : Antagonist

This broad receptor activity contributes to its efficacy in managing psychotic disorders while minimizing extrapyramidal side effects commonly associated with other antipsychotics .

Pharmacodynamics

The biological activity of this compound is primarily characterized by its ability to modulate neurotransmitter systems. Key findings include:

  • Serotonin Modulation : Quetiapine's antagonism at 5-HT2A receptors has been linked to alleviating negative symptoms of schizophrenia. By acting as a partial agonist at 5-HT1A receptors, it may enhance dopaminergic transmission in certain brain regions .
  • Dopamine D2 Receptor Interaction : Quetiapine displays rapid dissociation from D2 receptors, allowing for normal dopaminergic function while reducing the risk of hyperprolactinemia and movement disorders .
  • Antihistaminic Effects : At lower doses, quetiapine acts predominantly as an H1 receptor blocker, contributing to its sedative properties and making it useful in treating insomnia associated with mood disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its absorption and metabolism:

  • Absorption : Peak plasma concentrations are typically reached within 1.5 hours post-administration .
  • Bioavailability : Studies indicate that the bioavailability of quetiapine can be affected by food intake; high-fat meals may alter its absorption characteristics .
  • Metabolism : The liver metabolizes quetiapine primarily through CYP3A4 enzymes, leading to the formation of norquetiapine, which possesses its own pharmacological activity .
  • Excretion : Approximately 73% of the drug is excreted via the kidneys, with minor amounts eliminated unchanged .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

  • Clinical Efficacy in Schizophrenia :
    • A randomized controlled trial involving patients with schizophrenia demonstrated significant reductions in psychotic symptoms when treated with quetiapine compared to placebo. The study reported a favorable side effect profile with minimal extrapyramidal symptoms observed .
  • Bipolar Disorder Management :
    • Another study assessed quetiapine's effectiveness in managing manic episodes in bipolar disorder patients. Results indicated that quetiapine significantly reduced manic symptoms while maintaining tolerability .
  • Extended Release Formulation :
    • Research on a new extended-release formulation showed comparable bioavailability to existing formulations, suggesting improved patient compliance due to less frequent dosing requirements .

Table 1: Pharmacological Profile of this compound

Receptor TypeAction
Dopamine D2Antagonist
Serotonin 5-HT1APartial Agonist
Serotonin 5-HT2AAntagonist
Histamine H1Antagonist
Adrenergic α1Antagonist

Table 2: Summary of Clinical Studies on Quetiapine

Study FocusFindings
Schizophrenia TreatmentSignificant symptom reduction; low EPS incidence
Bipolar Disorder ManagementEffective for manic episodes; well tolerated
BioavailabilityComparable between new XR and reference formulations

Propriétés

IUPAC Name

6-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c1-2-27-17-18-28-16-15-25-11-13-26(14-12-25)23-19-7-3-5-9-21(19)29-22-10-6-4-8-20(22)24-23/h3-10H,2,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXYXAAPCZDAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Quetiapine Fumarate Salt
Reactant of Route 2
Reactant of Route 2
Ethyl Quetiapine Fumarate Salt
Reactant of Route 3
Reactant of Route 3
Ethyl Quetiapine Fumarate Salt
Reactant of Route 4
Reactant of Route 4
Ethyl Quetiapine Fumarate Salt
Reactant of Route 5
Reactant of Route 5
Ethyl Quetiapine Fumarate Salt
Reactant of Route 6
Reactant of Route 6
Ethyl Quetiapine Fumarate Salt

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.